1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea
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Overview
Description
1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea typically involves the reaction of 3-chloro-4-methylaniline with 3-chlorophenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: Preliminary studies suggest that it may have therapeutic potential in the treatment of certain diseases, although further research is needed.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(3-Chlorophenyl)-3-(4-methylphenyl)thiourea: Similar structure but different substitution pattern.
1-(4-Chlorophenyl)-3-(3-methylphenyl)thiourea: Another isomer with different properties.
1-(3-Chlorophenyl)-3-phenylthiourea: Lacks the methyl group, leading to different reactivity.
Properties
Molecular Formula |
C14H12Cl2N2S |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)thiourea |
InChI |
InChI=1S/C14H12Cl2N2S/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) |
InChI Key |
NJAYAYKUJMXLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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